molecular formula C13H14N2O3 B263678 2-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B263678
M. Wt: 246.26 g/mol
InChI Key: AVLOEFVDVXNVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, commonly known as MOA-728, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of oxazolidinone derivatives and has been synthesized using various methods.

Mechanism of Action

MOA-728 acts as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that catalyzes the breakdown of neurotransmitters, such as serotonin and norepinephrine. By inhibiting MAO-A, MOA-728 increases the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MOA-728 has been shown to have anxiolytic and antidepressant effects in animal models, as well as cognitive-enhancing effects. It has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. MOA-728 has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

MOA-728 has several advantages for use in laboratory experiments. It is a well-characterized compound that has been synthesized using various methods, and its purity and yield can be improved using different purification techniques. MOA-728 has also been shown to be well-tolerated in animal studies, which makes it a promising candidate for further research.
One limitation of MOA-728 is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for MOA-728.

Future Directions

There are several future directions for research on MOA-728. One area of interest is its potential as a therapeutic agent for neurological disorders, such as anxiety and depression. Further studies are needed to determine the efficacy and safety of MOA-728 in humans, as well as the optimal dosage and administration route.
Another area of interest is the development of novel derivatives of MOA-728 with improved pharmacological properties. By modifying the chemical structure of MOA-728, it may be possible to enhance its therapeutic effects and reduce its potential side effects.
In conclusion, MOA-728 is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further studies are needed to determine the full potential of MOA-728 as a therapeutic agent.

Synthesis Methods

MOA-728 can be synthesized using a multi-step synthetic route that involves the reaction of 4-methoxybenzaldehyde with 5-methyl-3-amino-1,2-oxazole, followed by the reaction with acetic anhydride to obtain the final product. The purity and yield of MOA-728 can be improved by using different purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

MOA-728 has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential as a cognitive enhancer. MOA-728 has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain, which may contribute to its therapeutic effects.

properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C13H14N2O3/c1-9-7-12(15-18-9)14-13(16)8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

AVLOEFVDVXNVNH-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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